Copper(II) acetate

描述

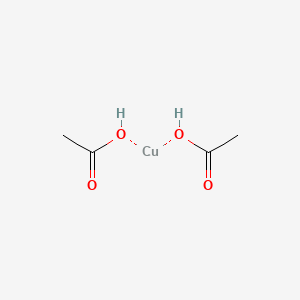

Structure

3D Structure of Parent

属性

分子式 |

C4H8CuO4 |

|---|---|

分子量 |

183.65 g/mol |

IUPAC 名称 |

acetic acid;copper |

InChI |

InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4); |

InChI 键 |

KTALHGBASZYOKZ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)O.CC(=O)O.[Cu] |

产品来源 |

United States |

Synthetic Methodologies and Advanced Preparations of Copper Ii Acetate and Its Derivatives

Refined Synthesis of Copper(II) Acetate (B1210297) Monohydrate and Anhydrous Forms

Copper(II) acetate, a compound with a rich history, can be synthesized in both its monohydrate and anhydrous forms through various refined methods. These methods range from traditional laboratory-scale preparations to large-scale industrial productions, each with its own set of optimizations and innovations.

Optimized Laboratory-Scale Syntheses

The anhydrous form of this compound can be obtained by heating the monohydrate form at 100 °C in a vacuum, which effectively removes the water of hydration. chemeurope.comatamanchemicals.com

A summary of a typical laboratory synthesis of this compound monohydrate is presented below:

| Step | Reactants | Process | Product |

| 1 | Copper(II) sulfate (B86663) pentahydrate, Sodium carbonate | Dissolving in water and mixing to form a precipitate. | Copper carbonate (intermediate) |

| 2 | Copper carbonate, Acetic acid | Reaction of the precipitate with acetic acid. | Aqueous this compound |

| 3 | Aqueous this compound | Evaporation/Concentration | Crystalline this compound monohydrate |

Industrial Production Routes and Innovations

On an industrial scale, this compound is typically prepared by heating copper(II) hydroxide (B78521) or basic copper(II) carbonate with acetic acid. wikipedia.orgatamanchemicals.com An innovative and more sustainable approach involves the utilization of waste from electronic and chemical industries. google.com Specifically, a method has been developed to produce this compound monohydrate from the spent copper-containing solutions used in etching printing boards. google.com This process involves mixing the spent solution with acetic acid and an acetate source like sodium acetate, ammonium (B1175870) acetate, or an alkaline metal acetate. google.com

The pH of the reaction solution is a critical parameter, with an optimal range between 0.5 and 7.0 to ensure the formation of pure this compound monohydrate with a high yield. google.com At a pH between 7.0 and 9.0, the product can be contaminated with basic copper(II) salts, and above a pH of 9.0, the formation of the tetraamminecopper(II) complex, [Cu(NH3)4]2+, prevents the precipitation of this compound. google.com The molar ratio of copper(II) to acetate is also crucial, with a ratio between 1.0:(2.0-25.0) being necessary for a high yield of the pure product. google.com

Synthesis of this compound Adducts and Coordination Complexes

This compound serves as a versatile precursor for the synthesis of a wide array of adducts and coordination complexes, leveraging various synthetic strategies.

Ligand-Exchange and Self-Assembly Approaches

Ligand-exchange reactions are a common method for synthesizing this compound adducts. Monodentate ligands can coordinate to the axial positions of the dimeric this compound structure. ias.ac.in For example, the reaction of this compound with adenine (B156593) can lead to the substitution of an acetate group by the adeninate moiety. ias.ac.in

Self-assembly is another powerful technique for constructing complex coordination architectures. The reaction of this compound monohydrate with pyrazole (B372694) in ethanol (B145695) can lead to the spontaneous self-assembly of a triangular trinuclear copper(II) pyrazolate complex. torvergata.it The formation of such structures is highly dependent on the nature of the ligand and the counter-ions present. torvergata.itmdpi.com For instance, using substituted pyrazoles can result in the formation of mononuclear or dinuclear complexes instead of the trinuclear assembly. torvergata.it The acetate ion itself plays a significant role in directing the formation of these trinuclear structures. torvergata.it

The synthesis of one-dimensional coordination polymers can be achieved through the self-assembly of copper(II) carboxylates with N,N'-bidentate linking ligands like pyrazine (B50134) and 4,4'-bipyridine (B149096). mdpi.com

Solvothermal and Hydrothermal Synthesis Techniques

Solvothermal and hydrothermal methods utilize elevated temperatures and pressures in a closed system to promote the crystallization of coordination complexes. These techniques can lead to the formation of unique structures that may not be accessible under ambient conditions.

A binuclear copper(II) complex with an unusual paddle-wheel conformation was obtained via solvothermal synthesis of this compound with acetamido ligands. acs.org Solvothermal reactions of this compound with mixed phosphonate-antimonate ligands have also yielded various polymetallic copper complexes. nih.gov Similarly, a new binuclear copper(II) complex was synthesized using copper acetate, 2-(4-methylbenzoyl) benzoic acid, and 3-(pyridin-2-yl)-1H-1,2,4-triazole under solvothermal conditions. cjsc.ac.cn

Hydrothermal synthesis has been employed to create nano-complexes of copper(II) with Schiff base ligands. nanochemres.orgnanochemres.org For example, reacting a tetradentate Schiff base ligand with this compound in a Teflon-lined stainless steel autoclave at elevated temperatures yields crystalline nano-particles. nanochemres.org This method offers good control over particle size and is considered environmentally friendly. nanochemres.org A two-dimensional polymeric copper(II) complex containing an unusual bridged H2edta2- ligand has also been synthesized via a hydrothermal reaction. acs.org

Preparation of Schiff Base this compound Complexes

Schiff base complexes of this compound are readily prepared through the condensation reaction of a primary amine with a carbonyl compound in the presence of this compound. nih.gov The synthesis typically involves stirring a methanolic solution of the Schiff base ligand and this compound monohydrate, often in a 2:1 molar ratio, at ambient temperature. nih.gov This method generally results in a good yield of the air-stable solid complex. nih.gov

The resulting Schiff base ligands coordinate to the copper(II) ion, often through nitrogen and oxygen atoms, forming stable chelate rings. bendola.com The coordination environment around the copper center in these complexes is frequently square planar. nih.govumt.edu.my The synthesis of these complexes can be confirmed through various analytical techniques, including FTIR, which shows a characteristic shift in the ν(C=N) stretching band upon coordination to the metal ion. nih.gov

An example of a reaction to form a Schiff base copper(II) complex is the condensation of cinnamaldehyde (B126680) with a hydrazide, followed by reaction with this compound monohydrate in acetonitrile. bendola.com

Green Chemistry Approaches to this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives to minimize environmental impact. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient methods.

Biosynthesis of Copper Oxide Nanoparticles from this compound Precursors

A prominent green chemistry strategy involves the biosynthesis of copper oxide (CuO) nanoparticles using extracts from various biological sources. This method leverages the rich phytochemical content of plants, which can act as both reducing and capping agents, eliminating the need for harsh chemicals.

Plant extracts from sources like Solanum macrocarpon fruit and orange peel have been successfully employed to synthesize CuO nanoparticles from this compound. nih.govtandfonline.com The biocompounds within these extracts, including flavonoids, polyphenols, and terpenoids, facilitate the reduction of copper ions and stabilize the resulting nanoparticles, preventing agglomeration. nih.govgjesm.net The synthesis process typically involves mixing an aqueous solution of this compound with the plant extract. nih.gov The reaction is often influenced by parameters such as pH, temperature, and the ratio of the precursor to the extract. nih.govnih.gov For instance, in one method, a mixture of copper acetate and orange peel powder was calcined at 600°C for 4 hours to produce CuO nanoparticles with leaf-like and irregular plate-like morphologies. tandfonline.com Another study utilized Solanum macrocarpon fruit extract with copper acetate, adjusting the pH to 7 and employing both conventional heating and microwave irradiation to form the nanoparticles. nih.gov

The use of different plant extracts and synthesis conditions can lead to nanoparticles with varying sizes and morphologies. For example, CuO nanoparticles synthesized using Sargassum sp. macroalgae extract resulted in a crystallite size of approximately 19.5 nanometers. gjesm.net

Environmentally Benign Synthetic Pathways for this compound Complexes

Efforts to develop environmentally friendly synthetic routes for this compound complexes focus on reducing or eliminating the use of volatile and toxic organic solvents. One such approach is mechanochemistry, which involves the grinding of solid reactants to initiate a chemical reaction.

A solvent-free synthesis of a copper(II)-trimethoprim complex has been demonstrated by ball-milling this compound monohydrate with trimethoprim. researchgate.net This method is operationally simple, avoids the need for external heating and solvents, and results in excellent yields, presenting a more efficient alternative in terms of materials, energy, and time compared to traditional solution-based methods. researchgate.net

Another green approach involves using environmentally friendly reaction media. For instance, the ligand N-(8-quinolyl)pyridine-2-carboxamide (Hbpq) was prepared using tetrabutylammonium (B224687) bromide (TBAB) as a benign reaction medium. academie-sciences.fr This ligand was then reacted with this compound to form new complexes. academie-sciences.fr Additionally, the synthesis of copper nanoparticles supported on walnut shells has been reported as a highly durable and environmentally benign nanocatalyst. shd-pub.org.rsshd-pub.org.rs

Nanomaterial Synthesis Utilizing this compound as a Precursor

This compound is a versatile precursor for the synthesis of a wide array of nanomaterials, including nanoparticles, thin films, and nanocomposites. The ability to control the size, shape, and composition of these materials is crucial for their application in various technological fields.

Controlled Synthesis of Copper Oxide Nanoparticles (CuO NPs)

Various methods have been developed for the controlled synthesis of copper oxide nanoparticles from this compound, allowing for the tuning of their physical and chemical properties.

One novel approach involves electrospinning a precursor solution of copper acetate and polyvinyl alcohol (PVA). proquest.com Subsequent removal of the polymer phase yields highly rough CuO nanofibers composed of nanoparticles. These nanofibers can then be disintegrated into uniform, nearly sphere-like CuO NPs with diameters ranging from 30 to 70 nm through sonication. proquest.com

Precipitation techniques are also widely used. One study reported the synthesis of CuO nanoparticles by adding a potassium hydroxide (KOH) solution to a copper acetate solution to precipitate copper hydroxide (Cu(OH)₂), which was then calcined at 550°C for 2 hours to form high-purity monoclinic CuO structures. mdpi.com The use of different precursors, such as copper nitrate (B79036) and copper chloride, can also generate CuO particles of various shapes and sizes. mdpi.com

The synthesis method significantly impacts the resulting nanoparticle morphology. For example, using a this compound bipyridine complex as a single precursor, different methods yielded distinct results: solvothermal synthesis produced CuO NPs of approximately 11 nm, while a microwave-assisted polyol procedure resulted in Cu/Cu₂O NPs of about 80 nm. researchgate.netscispace.com

Fabrication of Copper-Based Thin Films and Nanocomposites

This compound is a key starting material for the fabrication of copper-based thin films and nanocomposites, which are integral components in various electronic and optical devices.

A sol-gel method can be used to prepare copper(II) oxide thin films on glass substrates. researchgate.net In this process, a precursor solution is made by dissolving this compound in isopropyl alcohol, often with stabilizers and additives to improve solubility and adhesion. The films are then heat-treated to crystallize into CuO with a tenorite structure. researchgate.net Another approach involves preparing CuO precursor films by a solution process, followed by nitridation using urea (B33335) as a nitrogen source to form Cu₃N thin films. researchgate.net Spin coating is another technique used to create CuO layers from a solution of this compound monohydrate, which are then annealed to form the final film. scispace.com

Nanocomposites incorporating copper-based nanoparticles are also synthesized using this compound. For instance, composite polymer-supported Cu NPs can be prepared by suspending polymeric microsheets in a this compound solution, followed by sonication and treatment with hydrazine (B178648) hydrate (B1144303). acs.org Functionalized graphene/copper oxide nanocomposites have been synthesized by dissolving this compound monohydrate in deionized water in the presence of functionalized graphene oxide. core.ac.uk

Sonochemical and Microwave-Assisted Preparations of Nanostructures

Sonochemical and microwave-assisted methods offer rapid and efficient routes for synthesizing nanostructures from this compound precursors. These techniques utilize ultrasound and microwave irradiation, respectively, to promote chemical reactions.

The sonochemical method involves the application of ultrasound to a reaction mixture. mdpi.com This process, which includes the formation and collapse of microcavities, can be used to produce CuO nanoparticles. mdpi.comrsc.org For example, irradiating a solution of this compound and a reducing agent like polyvinylpyrrolidone (B124986) (PVP) with ultrasound can yield CuO nanostructures. mdpi.comresearchgate.net The morphology of the resulting nanoparticles can be influenced by the reagents used; for instance, using urea resulted in quasi-spherical microarchitectures, while sodium hydroxide produced long, straw-like structures. researchgate.net This method has also been employed to synthesize various copper selenides from this compound and different selenium sources. chalcogen.ro

Microwave-assisted synthesis is another energy-efficient technique. mdpi.com CuO nanoparticles have been synthesized by irradiating a mixture of this compound and Solanum macrocarpon fruit extract with microwaves at a power of 800 W. nih.gov In a different study, a this compound bipyridine complex was heated in a microwave reactor to produce Cu/Cu₂O nanoparticles. scispace.com This method allows for fast heating and can lead to the formation of well-defined nanoparticles. researchgate.net

Table of Synthesis Methods and Resulting Nanoparticles

| Synthesis Method | Precursor(s) | Key Reagents/Conditions | Resulting Nanomaterial | Size/Morphology | Reference |

|---|---|---|---|---|---|

| Biosynthesis | This compound | Orange peel powder, 600°C calcination | CuO NPs | Leaf-like and irregular plates | tandfonline.com |

| Biosynthesis/Microwave | This compound | Solanum macrocarpon extract, pH 7, 800W | CuO NPs | - | nih.gov |

| Mechanochemistry | This compound monohydrate | Trimethoprim, ball-milling | Cu(II)-trimethoprim complex | - | researchgate.net |

| Electrospinning | This compound | Polyvinyl alcohol (PVA), sonication | CuO NPs | ~30-70 nm, nearly spherical | proquest.com |

| Solvothermal | This compound bipyridine complex | Alkaline solution, 160°C | CuO NPs | ~11 nm | researchgate.netscispace.com |

| Microwave-assisted | This compound bipyridine complex | Ethylene (B1197577) glycol, 185-200°C | Cu/Cu₂O NPs | ~80 nm | researchgate.netscispace.com |

| Sol-gel | This compound | Isopropyl alcohol, heat treatment | CuO thin film | Tenorite structure | researchgate.net |

| Sonochemical | This compound | Urea, PVP, ultrasound | CuO nanostructures | Quasi-spherical | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| This compound monohydrate |

| Copper oxide |

| Copper(I) oxide |

| Copper |

| Trimethoprim |

| N-(8-quinolyl)pyridine-2-carboxamide |

| Tetrabutylammonium bromide |

| Polyvinyl alcohol |

| Potassium hydroxide |

| Copper hydroxide |

| Copper nitrate |

| Copper chloride |

| This compound bipyridine complex |

| Cu₃N |

| Urea |

| Hydrazine hydrate |

| Functionalized graphene oxide |

| Polyvinylpyrrolidone |

| Sodium hydroxide |

| Copper selenide |

| Ethylene glycol |

Synthesis of Copper-Carbon Nanotube Composites

The integration of copper-based nanoparticles with carbon nanotubes (CNTs) has led to the development of advanced composite materials with synergistic properties. This compound is frequently employed as a precursor for the copper component in these composites due to its solubility and ease of decomposition into copper or copper oxides. Various synthetic strategies have been developed to ensure a uniform distribution and strong interaction between the copper species and the CNT matrix.

One common approach is a chemical precipitation method. In this process, functionalized multi-walled carbon nanotubes (MWCNTs) are dispersed in a solution of this compound monohydrate. imim.pl The functionalization of MWCNTs, typically through chemical oxidation, creates carboxylic groups on their surface, which facilitates interaction with copper ions. imim.plfu-berlin.de A precipitating agent, such as tetramethylammonium (B1211777) hydroxide (TMAH), is then added to precipitate copper hydroxide onto the CNTs. imim.pl Subsequent filtration, drying, and calcination under an inert atmosphere (e.g., N₂) at temperatures ranging from 300 to 500°C convert the copper hydroxide into copper oxides (CuO or Cu₂O). imim.pl The final copper oxidation state can be controlled by the amount of precipitating agent and the calcination temperature, with lower oxidation states favored at higher temperatures. imim.pl This method yields copper oxide nanoparticles, typically between 5 and 100 nm, that interact well with the MWCNTs. imim.pl

Another widely used technique is molecular-level mixing. inderscienceonline.com This method involves mixing this compound monohydrate with CNTs in a solvent like ethanol, followed by drying, calcination, and a reduction step. inderscienceonline.com For instance, carboxylated MWCNTs can be sonicated in a saturated copper acetate ethanol solution. nih.gov This process encourages the adsorption of Cu²⁺ ions onto the functional groups of the CNTs. nih.gov The resulting powder is then oxidized at a temperature like 280°C to form a CNT/CuO composite, which is subsequently reduced to a CNT/Cu composite at higher temperatures (e.g., 900°C) under vacuum. nih.gov This high-temperature reduction can even utilize the carbon from the nanotubes themselves as the reducing agent in a self-reduction reaction. nih.gov

A variation involves the recrystallization of this compound onto single-walled carbon nanotubes (SWCNTs). In one study, SWCNTs were added to a sonicated solution of this compound hydrate in ethanol. mdpi.com The mixture was left undisturbed for several hours to allow for the complete recrystallization of this compound throughout the SWCNT network. mdpi.com The resulting composite was then filtered, dried, and calcined at 500°C to decompose the acetate and form CuO-SWCNT nanocomposites. mdpi.com The duration of calcination can be varied to fine-tune the properties of the final material. mdpi.com

Functionalization of the CNTs is a critical step in many of these syntheses. Besides acid treatment, polymer wrapping has been used to functionalize CNTs, which are then suspended in water with this compound. fu-berlin.de The mixture is heated, and the resulting powder is calcinated and reduced under a hydrogen atmosphere to produce copper nanoparticles covalently bonded to the carbon nanotubes. fu-berlin.de

Table 1: Comparative Data on Synthesis of Copper-Carbon Nanotube Composites

| Method | CNT Type | Copper Precursor | Key Reagents/Solvents | Process Steps | Resulting Composite | Reference |

|---|---|---|---|---|---|---|

| Chemical Precipitation | Functionalized MWCNTs | This compound monohydrate | Water, Tetramethylammonium hydroxide (TMAH) | Sonication, Precipitation, Filtration, Drying, Calcination (300-500°C) | Cu-based/MWCNT (Cu₂O/CuO) | imim.pl |

| Recrystallization & Calcination | SWCNTs | This compound hydrate | Ethanol | Sonication, Recrystallization (6h), Filtration, Drying (60°C), Calcination (500°C) | CuO-SWCNT | mdpi.com |

| Molecular Level Mixing | MWCNTs | This compound monohydrate | Ethanol | Mixing, Drying, Calcination, Reduction | Cu-CNT | inderscienceonline.com |

| Molecular Mixing & Self-Reduction | Carboxylated MWCNTs | Cupric acetate monohydrate | Ethanol | Sonication, Filtration, Drying (80°C), Oxidation (280°C), Self-reduction (900°C, vacuum) | CNT/Cu | nih.gov |

| Functionalization & Reduction | Functionalized CNTs (CNT-COOH) | This compound | Water | Sonication, Heating (70°C), Calcination (350°C), Reduction (H₂, 350°C) | CNT-f@Cu | fu-berlin.de |

Synthesis of Polymeric and Supramolecular this compound Structures

This compound serves as a versatile building block in the synthesis of coordination polymers and supramolecular structures. Its ability to form various coordination modes with ligands allows for the construction of complex architectures with interesting properties.

One approach involves the use of custom-designed ligands to coordinate with copper(II) ions. For example, a guanidine-functionalized disiloxane (B77578) ligand has been synthesized and used for the coordination of this compound hydrate. mdpi.com The resulting amphiphilic copper complex forms a polymeric supramolecular structure driven by hydrogen bonding. mdpi.com Spectral analysis, including FTIR, confirmed a monodentate coordination mode of the acetate groups to the Cu(II) ions in the complex. mdpi.com

Another strategy involves the interaction of this compound with pre-formed polymers. A Schiff-base linked organic polymer, containing diiminophenol metal-binding pockets, was exposed to a methanolic copper acetate solution. tandfonline.com Instead of direct chemisorption within the binding pockets, the interaction led to a nucleation and seeding mechanism, resulting in the growth of microcrystalline copper acetate deposits on the polymer. tandfonline.com This demonstrates the formation of a supramolecular aggregate guided by the polymer template.

Acetate ions themselves can act as bridging ligands to form polymeric chains. A one-dimensional (1D) polymer, [Cu₃(Py)₆(μ-CH₃COO)₄(I₃)₂]n, was synthesized from a mixture containing manganese(II) acetate and copper(II) nitrate, where acetate groups bridge the copper centers. rsc.org In this structure, π–π stacking interactions between pyridine (B92270) ligands on neighboring chains create a 1D polymeric supramolecular network. rsc.org

The versatility of copper carboxylates in forming polymers is further highlighted by studies using ligands like cyanoacetate (B8463686). While not using this compound as a direct starting material, the resulting copper(II) cyanoacetate forms a centrosymmetric dimeric fragment where copper atoms are bridged by four bidentate cyanoacetate anions. researchgate.net These dimers can be further linked by other ligands to form 1D polymeric chains, which are then assembled into larger supramolecular networks through hydrogen bonding and other weak interactions. researchgate.net The principles observed in these systems, where carboxylate groups bridge metal centers, are fundamental to the formation of many this compound-based polymers.

Table 2: Examples of Polymeric and Supramolecular this compound Structures

| Structure Type | Copper Source | Key Ligand(s) | Structural Features | Driving Force for Assembly | Reference |

|---|---|---|---|---|---|

| Polymeric Supramolecular Complex | This compound hydrate | Guanidine-functionalized disiloxane | Monodentate acetate coordination | Hydrogen bonding | mdpi.com |

| Supramolecular Aggregate | Methanolic this compound | Schiff-base cross-linked polymer | Microcrystalline copper acetate deposits on polymer | Nucleation/seeding mechanism | tandfonline.com |

| 1D Coordination Polymer | Formed in-situ from Mn(CH₃COO)₂ | Acetate, Pyridine | Acetate-bridged [Cu₃]n repeating units | π–π stacking interactions | rsc.org |

| 1D Polymeric Chain | Copper(II) cyanoacetate | Cyanoacetate, 4,4'-bipyridine (bpy) | μ2-bpy bridging [Cu(cna)₂(H₂O)₂] units | Coordination bonds, Hydrogen bonding | researchgate.net |

Advanced Structural Elucidation and Crystallographic Analysis of Copper Ii Acetate Compounds

Single-Crystal X-ray Diffraction Studies of Copper(II) Acetate (B1210297) Complexes

Single-crystal X-ray diffraction has been an indispensable tool for the precise determination of the three-dimensional atomic arrangement in copper(II) acetate complexes. This technique has unveiled a fascinating array of molecular architectures, from simple dimers to complex polymeric chains.

This compound is renowned for its tendency to form a "paddle-wheel" or "lantern-type" dinuclear structure. mdpi.comresearchgate.net This archetypal dimeric complex, [Cu₂(OAc)₄(H₂O)₂], features two copper atoms bridged by four acetate ligands in a syn-syn fashion. mdpi.comwikipedia.org Numerous analogous dimeric copper(II) carboxylate complexes have been synthesized and structurally characterized. mdpi.comias.ac.in

Beyond the classic dimer, this compound complexes exhibit a rich variety of higher nuclearity structures. Trinuclear complexes have been reported, often with the copper centers arranged in a linear or angular fashion. researchgate.netnih.govias.ac.in For instance, a linear trinuclear complex has been described where the three Cu(II) ions are bridged by a bidentate carboxylate oxygen atom and a 2-diethylaminoethanolato oxygen atom. researchgate.net An angular trinuclear copper(II) complex, Cu₃(O₂CMe)₄(bpy)₃(H₂O)₂, showcases a trinuclear core bridged by four acetate ligands with varying coordination modes. ias.ac.in Other trinuclear structures feature two terminal copper-ligand units bridged by a central copper acetate moiety. acs.org

Tetranuclear copper(II) complexes have also been synthesized and structurally characterized. researchgate.netresearchgate.netgrafiati.com These can adopt various frameworks, including a "stepped" tetranuclear structure and an open cubane (B1203433) Cu₄O₄ framework. grafiati.comrsc.org An acetate-bridged tetranuclear copper(II) complex, [Cu₄L₂(μ₂-η¹:η¹-CH₃COO)₆(CH₃OH)₂], has been reported where two [CuL] units and a [Cu₂(μ₂-η¹:η¹-CH₃COO)₄] core are linked through acetate ligands. researchgate.net

Furthermore, the ability of acetate and other ancillary ligands to bridge copper centers can lead to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) polymeric architectures. researchgate.netresearchgate.netmdpi.comrsc.org In some cases, dinuclear this compound units act as building blocks, linked by other ligands to form extended chains. researchgate.netmdpi.com For example, a 1D polymeric chain can be formed by alternating Cu₂(O₂CMe)₄ and [Cu₂(O₂CMe)₂(bpy)₂]²⁺ units linked by syn,anti bridging acetates. researchgate.net Another example is a 1D alternating copper(II) polymer, [Cu₂(L)(OAc)₄]n, which is linked by three different kinds of acetate-bridging modes. tandfonline.com

| Architecture | Example Compound | Key Structural Features |

|---|---|---|

| Dimeric | [Cu₂(OAc)₄(H₂O)₂] | Paddle-wheel structure with four syn-syn bridging acetate ligands. mdpi.comwikipedia.org |

| Trinuclear (Linear) | Bis(µ-benzoato-O,O′)-bis(benzoato-O)-bis[µ-(2-diethylamino)ethanolato-O,N]-bis(methanol)tricopper(II) | Linear arrangement of three Cu(II) ions bridged by carboxylate and ethanolato oxygen atoms. researchgate.net |

| Trinuclear (Angular) | Cu₃(O₂CMe)₄(bpy)₃(H₂O)₂ | Angular core with four bridging acetate ligands in different bonding modes. ias.ac.in |

| Tetranuclear | [{Cu(OCMe)(OMe)}₄] | Open cubane Cu₄O₄ framework. rsc.org |

| Polymeric (1D) | [Cu₂(O₂CMe)₄(pyz)]n | Dinuclear units linked by pyrazine (B50134) ligands into a chain. researchgate.net |

The copper(II) ion, with its d⁹ electron configuration, is subject to the Jahn-Teller effect, which often leads to distorted coordination geometries. Single-crystal X-ray diffraction studies have revealed a variety of coordination environments for copper in acetate complexes. researchgate.net

Common coordination geometries include:

Square Planar: This geometry is observed in some mononuclear and polynuclear copper(II) complexes. researchgate.netumt.edu.my For example, in a monomeric complex with a Schiff base ligand, the copper atom can adopt a distorted square-planar geometry with a tridentate ligand and a monodentate acetate ligand. scielo.org.mx

Square Pyramidal: This is a very common coordination geometry for this compound complexes. researchgate.netmdpi.comrsc.org In the classic dimeric paddle-wheel structure, each copper atom can be described as having a square pyramidal geometry, with four oxygen atoms from the acetate groups forming the basal plane and an axial ligand (e.g., a water molecule) occupying the apical position. mdpi.com The copper atom is typically displaced slightly from the basal plane towards the apical ligand. mdpi.commdpi.com

Octahedral: Elongated or distorted octahedral geometries are also frequently observed. researchgate.netnih.gov This can occur, for instance, in polymeric structures where bridging ligands create a six-coordinate environment around the copper center. nih.gov In some trinuclear complexes, the central copper atom can be octahedrally coordinated while the terminal copper atoms are square pyramidal. nih.gov

Trigonal Bipyramidal: While less common, trigonal bipyramidal geometry is another possibility for five-coordinate copper(II) complexes. researchgate.net

Distorted Polyhedra: Due to the plasticity of the copper(II) coordination sphere, various distorted polyhedra are often encountered. researchgate.net

The specific coordination geometry adopted is influenced by factors such as the nature of the other ligands in the complex, steric constraints, and crystal packing forces.

| Coordination Geometry | Example Complex Type | Description |

|---|---|---|

| Square Planar | Mononuclear Schiff base complexes | Copper is coordinated by a tridentate ligand and a monodentate acetate. scielo.org.mx |

| Square Pyramidal | Dimeric paddle-wheel complexes | Four acetate oxygens form the base, with an axial ligand at the apex. mdpi.com |

| Octahedral | Some trinuclear and polymeric complexes | Copper is surrounded by six donor atoms, often in a distorted arrangement. nih.govnih.gov |

| Trigonal Bipyramidal | Five-coordinate complexes | A less common but observed geometry for Cu(II). researchgate.net |

The acetate ligand is remarkably versatile in its ability to coordinate to metal centers. In this compound complexes, several coordination modes have been identified through X-ray diffraction:

Monodentate: The acetate ligand binds to a single copper atom through one of its oxygen atoms. scielo.org.mxrsc.org This mode is often found in mononuclear complexes or in polynuclear structures where the acetate is not involved in bridging. scielo.org.mx

Bidentate: The acetate ligand chelates to a single copper atom using both of its oxygen atoms. researchgate.net

Bridging: This is a very common mode in polynuclear this compound complexes. The acetate ligand can bridge two or more copper atoms in various ways:

Syn-syn bridging: This is the characteristic bridging mode in the paddle-wheel dimer, where each acetate ligand bridges two copper atoms. mdpi.com

Syn-anti bridging: This mode is observed in some polymeric this compound complexes, linking dinuclear units. researchgate.net

μ₂-η¹:η¹-bridging: The acetate bridges two metal centers, with each oxygen atom coordinating to a different metal. researchgate.net

Monoatomic bridging: In some trinuclear complexes, a single oxygen atom of the acetate can bridge two copper atoms. ias.ac.in

Asymmetric: The two Cu-O bond lengths of a bridging or chelating acetate ligand can be significantly different, leading to an asymmetric coordination. researchgate.net

The ability of the acetate ligand to adopt these diverse coordination modes is a key factor in the formation of the wide range of structural architectures observed for this compound complexes. researchgate.netaelsindia.com

In polynuclear this compound complexes, the distance between the copper centers is a critical parameter that provides insight into the nature and strength of metal-metal interactions.

In the iconic paddle-wheel dimeric structure of this compound monohydrate, the Cu-Cu distance is approximately 2.62 Å. wikipedia.orgatamanchemicals.com This short separation allows for a significant antiferromagnetic interaction between the two copper(II) ions, which results in a decrease in the magnetic moment at low temperatures. wikipedia.org The coordination of axial ligands can influence this distance; stronger axial coordination tends to weaken the Cu-Cu interaction and lengthen the Cu-Cu distance. mdpi.com

In a linear trinuclear complex, a Cu-Cu distance of 3.126 Å has been reported. researchgate.net

An angular trinuclear complex exhibited Cu-Cu distances of 3.198 Å, 4.568 Å, and 6.277 Å. ias.ac.in

In a tetranuclear complex with a rectangular core, Cu-Cu distances of 4.834 Å and 3.762 Å were found. researchgate.net

These distances, in conjunction with magnetic susceptibility measurements, are crucial for understanding the electronic communication and magnetic coupling between the copper centers in these fascinating molecules. mdpi.comacs.org

Investigation of Acetate Ligand Coordination Modes (Bidentate, Monodentate, Bridging, Asymmetric)

Powder X-ray Diffraction (XRPD) and Structural Phase Determination

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (XRPD) is a valuable technique for analyzing polycrystalline materials, including basic copper(II) acetates.

Basic copper(II) acetates are a group of compounds that contain hydroxide (B78521) or oxide ions in addition to acetate ions. Their synthesis can often lead to mixtures of different phases or compounds with varying stoichiometry. XRPD is a powerful tool for identifying the crystalline phases present in a bulk sample. By comparing the experimental diffraction pattern to known patterns in databases, the composition of the product can be determined. This is particularly important for quality control and for understanding the reaction pathways that lead to the formation of these materials. For instance, XRPD can be used to distinguish between different crystalline forms or to identify impurities in a sample of basic this compound.

Structural Changes During Thermal Decomposition

The thermal decomposition of this compound, particularly its monohydrate form (Cu(CH₃COO)₂·H₂O), is a multi-step process involving significant structural and chemical transformations. The nature of the surrounding atmosphere, whether air or inert, plays a crucial role in the composition of the final products.

Studies utilizing thermogravimetry (TG), differential thermal analysis (DTA), and in-situ X-ray diffraction (XRD) have elucidated a general pathway for this decomposition. akjournals.comscirp.org In an air atmosphere, the process typically unfolds in three main stages. akjournals.com

The initial stage is dehydration, where the water of hydration is lost. This has been observed to occur at temperatures around 100–168°C. akjournals.comresearchgate.netscielo.br For instance, one study noted the dehydration of freeze-dried this compound monohydrate between 25-225°C. scielo.brscienceopen.comscielo.br The loss of water leads to the formation of anhydrous this compound, (CH₃COO)₂Cu. scielo.brscienceopen.comscielo.br

The second stage involves the decomposition of the anhydrous this compound. This process is complex and occurs over a temperature range of approximately 168–302°C. akjournals.com It results in the formation of a mixture of solid products, including metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO), along with volatile organic products like acetic acid and acetone. akjournals.comresearchgate.net The decomposition of the acetate species has been shown to start around 190°C and is largely complete by 250°C. scirp.org

The final stage, occurring at higher temperatures (302–500°C), involves the oxidation of the initially formed copper and cuprous oxide to cupric oxide (CuO) in the presence of air. akjournals.com At temperatures around 500°C, the complete decomposition of the anhydrous salt to metallic copper can be observed, which upon further heating to 800°C in air, coalesces and oxidizes to CuO. In an inert atmosphere, such as argon, the decomposition also proceeds through dehydration and the breakdown of the anhydrous acetate, but the final product is primarily metallic copper, as the re-oxidation to CuO is prevented. scirp.org

The morphological characteristics of the material also evolve throughout the decomposition. For example, freeze-dried this compound monohydrate, which initially has a scale-like morphology, transforms into clusters of elongated tubes upon dehydration and then into hard clusters of spheroid-like CuO particles after complete decomposition at higher temperatures. scielo.brscienceopen.comscielo.br

| Decomposition Stage | Temperature Range (in Air) | Key Structural Changes |

| Dehydration | 100 - 225°C akjournals.comresearchgate.netscielo.brscielo.brscienceopen.comscielo.br | Loss of water molecule to form anhydrous this compound. |

| Decomposition | 168 - 302°C akjournals.com | Breakdown of anhydrous acetate into Cu, Cu₂O, and CuO. akjournals.com |

| Oxidation | 302 - 500°C akjournals.com | Oxidation of Cu and Cu₂O to CuO. akjournals.com |

Intermolecular Interactions and Supramolecular Assembly in this compound Systems

The solid-state structure of this compound and its derivatives is not solely defined by the coordination bonds to the copper ion but is also heavily influenced by a variety of weaker intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-stacking, are instrumental in the formation of extended supramolecular chains and networks.

Hydrogen bonding plays a pivotal role in the crystal engineering of this compound-containing compounds. In hydrated forms, such as this compound monohydrate, the water molecules are integral to the hydrogen-bonding network. nih.gov Even after the acetate group is directly coordinated to the copper center, the uncoordinated oxygen atoms can act as hydrogen bond acceptors.

In this compound complexes that incorporate aromatic ligands, such as pyridine (B92270) or phenanthroline derivatives, π-π stacking interactions can occur between the aromatic rings of adjacent molecules. rsc.orgresearchgate.net These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, contribute to the stabilization of the crystal structure.

The presence of π-π stacking has been shown to influence the magnetic properties of binuclear this compound complexes. nih.gov While some theoretical studies suggest that the contribution of π-π stacking to the magnetic exchange coupling may be less significant than initially thought, its role in directing the self-assembly of these molecules is well-established. nih.gov The stacking patterns can vary from dimeric associations to infinite 2D motifs, depending on the nature of the ligands and the interplay with other non-covalent forces like hydrogen bonding. rsc.org

The combination of coordination bonds, hydrogen bonding, and π-stacking interactions leads to the formation of diverse and fascinating supramolecular architectures in this compound systems. The acetate group itself can act as a bridging ligand between copper centers, but more extended structures often rely on the interplay of multiple interaction types.

Researchers have successfully used this compound as a starting material to construct coordination polymers. iucr.orguab.cat In these structures, organic ligands link the copper acetate units into 1D, 2D, or 3D networks. uab.catiucr.org For example, the use of bridging ligands can connect binuclear copper acetate units into chains or sheets. nih.gov

Furthermore, hydrogen bonds are a powerful tool for assembling these coordination complexes into even larger superstructures. nih.goviucr.org Hydrogen-bonded chains and sheets are common motifs, where individual copper complexes are held together by specific and directional interactions. researchgate.netgla.ac.ukmdpi.com The resulting networks can exhibit a range of topologies, from simple linear chains to complex 3D frameworks. nih.goviucr.org The solvent used during crystallization can also influence the final supramolecular structure, sometimes becoming incorporated into the network through hydrogen bonds. uab.cat The study of these supramolecular assemblies is a vibrant area of crystal engineering, with potential applications in materials science. rsc.orgtandfonline.com

Spectroscopic Characterization Techniques in Copper Ii Acetate Research

Electronic Absorption and Luminescence Spectroscopy (UV-Vis, UV-Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is a cornerstone for investigating the properties of copper(II) acetate (B1210297). These methods probe the electronic transitions within the molecule, providing insight into its d-orbital energies, the nature of metal-ligand bonding, and its interactions in solution.

The electronic spectrum of copper(II) acetate is characterized by distinct absorption bands that arise from different types of electronic transitions. In its well-known dimeric "paddle-wheel" structure, [Cu₂(OAc)₄(H₂O)₂], the electronic properties are influenced by both the individual Cu(II) ions and the interaction between them. wikipedia.org

The spectra are typically dominated by two main features:

Ligand Field (d-d) Transitions: These transitions occur between the d-orbitals of the copper(II) ion, which are split in energy by the electrostatic field of the surrounding ligands. For copper(II) complexes, these bands are generally broad and appear in the visible or near-infrared (NIR) region. In the case of this compound and related complexes, a broad absorption band centered around 700 nm is assigned to these characteristic d-d transitions. mdpi.com

Charge Transfer (CT) Bands: These are much more intense than d-d transitions and involve the transfer of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based.

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand orbital to a metal d-orbital. In this compound systems, intense bands in the ultraviolet (UV) region are often attributed to LMCT. mdpi.com A shoulder-like absorption band observed in the near-UV region (around 370-390 nm) is considered a characteristic feature of this compound type clusters. mdpi.comoup.com

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal d-orbital to an empty ligand orbital.

Metal-to-Metal Charge Transfer (MMCT): In the dimeric structure, a unique band in the near-UV (around 375 nm) has been proposed to be an electron transfer band polarized along the Cu–Cu axis. uni-muenchen.de

Table 1: Characteristic Electronic Absorption Bands for this compound Systems

| Wavelength (λ_max) | Assignment | Molar Absorptivity (ε) (mol⁻¹ dm³ cm⁻¹) | Reference(s) |

|---|---|---|---|

| ~700 nm | d-d transitions | ~110–340 | mdpi.com |

| ~370-394 nm | Shoulder band, characteristic of Cu(II) dimer | Varies | mdpi.comoup.com |

Note: The exact positions and intensities of absorption bands can vary depending on the solvent and the specific nature of the this compound complex.

UV-Vis and fluorescence spectroscopy are powerful tools for monitoring the interactions of this compound in solution. When this compound is dissolved, or when other coordinating ligands are introduced, changes in the electronic spectrum can be used to study the formation of new complexes and their stability.

The binding of ligands, such as peptides containing histidine or aspartic acid, to copper(II) can be monitored by observing changes in the d-d and charge transfer bands. analis.com.my The formation of new bonds alters the ligand field around the copper ion, causing shifts in the absorption maxima and changes in molar absorptivity. analis.com.my For instance, the binding of copper(II) to the nitrogen in the imidazole (B134444) ring of histidine can give rise to strong, sharp peaks in the 250–300 nm range. analis.com.my

UV-Fluorescence spectroscopy provides complementary information. While copper(II) itself is generally quenching to fluorescence, the acetate ion or other chromophoric ligands in the system can be monitored. analis.com.my The presence of copper(II) binding to a fluorescent ligand often results in quenching due to the formation of new bonds or electrostatic interactions. analis.com.my This quenching effect can be used to quantify binding affinities and study complex stability. In studies involving d¹⁰-d¹⁰ copper(I) acetate complexes, luminescence spectroscopy has been used to demonstrate the dissociation of a dimeric species into a different, also luminescent, species in solution. acs.org Similarly, the stability constant of a polymer-metal complex between this compound and polyvinyl alcohol has been determined using spectrophotometric methods. chimicatechnoacta.ru

Ligand Field Transitions and Charge Transfer Bands

Vibrational Spectroscopy (Infrared, FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure and bonding in this compound by probing the vibrational modes of its constituent atoms and functional groups.

The most informative region in the vibrational spectrum of this compound is that of the carboxylate (COO⁻) group vibrations. The key vibrations are the asymmetric (ν_as(COO)) and symmetric (ν_s(COO)) stretching modes. The positions of these bands and, crucially, the difference between them (Δν = ν_as(COO) - ν_s(COO)), are diagnostic of the coordination mode of the acetate ligand.

In the free acetate ion, Δν is typically around 164 cm⁻¹.

For a unidentate coordination mode (only one oxygen atom binds to the metal), Δν is significantly larger than for the free ion. For example, in a complex where copper acetate adopted a unidentate structure, Δν was found to be 229 cm⁻¹. researchgate.net

For a bidentate chelating mode (both oxygen atoms bind to the same metal), Δν is significantly smaller than for the free ion.

For a bidentate bridging mode (each oxygen atom binds to a different metal ion), as seen in the dimeric structure of Cu₂(OAc)₄(H₂O)₂, the value of Δν is generally close to or slightly larger than that of the free ion. nih.gov In solid this compound, bands around 1609 cm⁻¹ (asymmetric) and 1437 cm⁻¹ (symmetric) give a separation of 172 cm⁻¹, which is indicative of a bidentate coordination structure. researchgate.net

FTIR and Raman spectroscopy are complementary techniques. Studies have used both to characterize this compound, with Raman being particularly useful for identifying the Cu-O stretching modes at lower frequencies. researchgate.net In aqueous solutions, Raman spectroscopy has been used to identify different carboxylate species, including free, protonated, and complexed forms, by analyzing the ν(C–C) modes around 900-950 cm⁻¹. capes.gov.br

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound and Their Assignments

| Frequency (cm⁻¹) | Assignment | Spectroscopic Method | Reference(s) |

|---|---|---|---|

| ~1609 | Asymmetric COO⁻ stretch (ν_as) | FTIR | researchgate.net |

| ~1437 | Symmetric COO⁻ stretch (ν_s) | FTIR | researchgate.net |

| ~938 | ν(C-C) mode of hydrated Cu(CH₃COO)₂ complex | Raman | capes.gov.br |

In the dimeric "paddle-wheel" structure of this compound monohydrate, four acetate ligands bridge the two copper centers. Vibrational spectroscopy is essential for confirming this bridging arrangement. The separation value, Δν, between the asymmetric and symmetric carboxylate stretching frequencies is a key indicator. For many dinuclear Cu(II) carboxylates with a paddle-wheel structure, a Δν value in the range of 170–250 cm⁻¹ is suggestive of a bridging bidentate coordination mode. nih.gov This is consistent with experimental observations for this compound. researchgate.net The presence of multiple, sometimes split, carboxylate stretching bands in the IR spectrum can also reflect the complex bonding environment where acetate ions may act as bidentate and bridging ligands simultaneously. rsc.org

Analysis of Functional Group Vibrations and Coordination Signatures

Magnetic Resonance Spectroscopy (EPR, NMR)

Magnetic resonance techniques, such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), are used to probe the magnetic properties and the local environment of nuclei within this compound and its derivatives.

Electron Paramagnetic Resonance (EPR)

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as the Cu(II) ion (d⁹ configuration, S=1/2 spin). For the dimeric this compound, the two S=1/2 copper centers are antiferromagnetically coupled, leading to a singlet ground state (S=0, EPR-silent) and a thermally accessible triplet excited state (S=1, EPR-active). royalsocietypublishing.orgresearchgate.net The EPR spectrum of this compound is therefore characteristic of this triplet state and its intensity decreases at lower temperatures as the population of the singlet ground state increases. royalsocietypublishing.orgresearchgate.net

The spectrum is analyzed using a spin Hamiltonian that includes the electronic Zeeman interaction and the zero-field splitting (ZFS) parameters, D and E. mdpi.comnih.gov The ZFS arises from the magnetic dipole-dipole interaction between the two copper ions. Multi-frequency EPR studies have allowed for precise determination of these parameters. mdpi.comnih.gov The spectra often show hyperfine splitting due to the interaction of the electron spin with the copper nuclei (I=3/2), which can provide further insight into the delocalization of the electrons over the two metal centers. mdpi.com

Table 3: Representative Spin Hamiltonian Parameters for Dimeric this compound Monohydrate

| Parameter | Value | Description | Reference(s) |

|---|---|---|---|

| g_z | 2.365 ± 0.008 | g-tensor component | mdpi.comnih.gov |

| g_y | 2.055 ± 0.010 | g-tensor component | mdpi.comnih.gov |

| g_x | 2.077 ± 0.005 | g-tensor component | mdpi.comnih.gov |

| D | 0.335 ± 0.002 cm⁻¹ | Axial zero-field splitting | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR)

Studying paramagnetic compounds like this compound with NMR spectroscopy is challenging because the unpaired electron provides a powerful relaxation mechanism, leading to very broad signals and large hyperfine shifts of the nuclear resonances. acs.orgnih.gov For this reason, standard ¹H and ¹³C NMR spectroscopy is often not suitable for analyzing the structure of simple copper(II) porphyrinates, for example. nih.gov

However, in certain binuclear copper(II) complexes, the magnetic coupling between the metal centers can lead to a significant decrease in the electron relaxation time. acs.org This results in unusually sharp and observable hyperfine-shifted signals, making NMR a viable and informative technique. acs.orgmarquette.edu In such cases, complete assignment of the signals can be achieved using proton relaxation data and two-dimensional techniques like COSY. acs.orgmarquette.edu Solid-state NMR has also been used to determine hyperfine coupling tensors in paramagnetic Cu(II) complexes, including those with acetate ligands, providing a sensitive probe of the spin delocalization from the metal to the ligand. nih.govacs.org

Electron Paramagnetic Resonance (EPR) for Spin States and Geometries

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying systems with unpaired electrons. In the context of this compound, it is indispensable for characterizing its unique magnetic properties, which arise from its dimeric structure.

Detailed Research Findings: The most common form, this compound monohydrate, [Cu(CH₃COO)₂H₂O]₂, exists in the solid state as a dinuclear "paddle-wheel" complex. In this structure, two copper(II) ions are bridged by four acetate ligands. The Cu(II) ions (each with a d⁹ electron configuration and one unpaired electron) are antiferromagnetically coupled. This coupling results in a singlet ground state (S=0), which is diamagnetic, and a thermally accessible triplet excited state (S=1), which is paramagnetic. royalsocietypublishing.org EPR spectroscopy directly probes this paramagnetic triplet state. mdpi.comnih.gov

The EPR spectrum of this compound is anomalous for a typical Cu(II) compound and is characteristic of a triplet (S=1) system. royalsocietypublishing.org The analysis of these spectra, particularly using multi-frequency and broadband EPR, allows for the precise determination of the spin Hamiltonian parameters, which describe the magnetic interactions within the molecule. mdpi.comnih.gov A global fit of multi-frequency (0.5–16 GHz) EPR data for this compound monohydrate has yielded a comprehensive set of these parameters. mdpi.comnih.govdntb.gov.ua These parameters define the geometry and electronic structure of the dinuclear copper center. The zero-field splitting parameters, D (axial) and E (rhombic), quantify the splitting of the triplet state energy levels in the absence of an external magnetic field and are sensitive to the geometry of the complex. mdpi.comnih.gov The g-tensor values provide information about the electronic environment around the copper ions, while the hyperfine coupling constant, Az, describes the interaction between the electron spin and the copper nuclear spin. mdpi.comcdnsciencepub.com

The EPR line shape is typically Lorentzian, which provides information about the spin relaxation mechanisms. For this compound, spin-lattice relaxation involves an inverted Orbach process via the singlet ground state and a Raman process. mdpi.comnih.gov

Interactive Table: Spin Hamiltonian Parameters for this compound Monohydrate from Broadband EPR

| Parameter | Value | Description | Reference |

| gz | 2.365 ± 0.008 | g-tensor component along the principal axis | mdpi.comnih.govdntb.gov.ua |

| gy | 2.055 ± 0.010 | g-tensor component perpendicular to the principal axis | mdpi.comnih.govdntb.gov.ua |

| gx | 2.077 ± 0.005 | g-tensor component perpendicular to the principal axis | mdpi.comnih.govdntb.gov.ua |

| Az | 64 gauss | Hyperfine coupling constant along the z-axis | mdpi.comnih.govdntb.gov.ua |

| D (Zero-Field Splitting) | 0.335 ± 0.002 cm⁻¹ | Axial zero-field splitting parameter | mdpi.comnih.govdntb.gov.ua |

| E (Zero-Field Splitting) | 0.0105 ± 0.0003 cm⁻¹ | Rhombic zero-field splitting parameter | mdpi.comnih.govdntb.gov.ua |

Nuclear Magnetic Resonance (NMR) for Ligand and Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in diamagnetic compounds. libretexts.org Its application to paramagnetic species like copper(II) complexes is more complex due to the influence of the unpaired electron(s), which leads to significant peak broadening and large chemical shifts (paramagnetic shifts). However, these effects can also provide valuable information about the structure and bonding in the vicinity of the paramagnetic center.

Detailed Research Findings: For this compound, ¹H NMR has been employed to investigate the structure of its adducts and the equilibrium between monomeric and dimeric species in solution. birzeit.edu In solutions containing coordinating ligands like pyridine (B92270), temperature-dependent ¹H NMR studies have been used to measure the equilibrium constants and thermodynamic parameters for the dissociation of the dimer into monomeric complexes. birzeit.edu

Direct detection of the copper nucleus itself is also possible. A notable study successfully detected ⁶³Cu NMR transitions in solid this compound monohydrate at low temperatures (20–60 K). tandfonline.com Because the dimeric complex has a singlet (S=0) ground state, the nuclear spins are not subject to the large hyperfine fields that would typically render the NMR signal of a paramagnetic Cu(II) ion unobservable. The experiment allowed for the direct measurement of the interaction between the copper nuclear quadrupole moment and the local electric field gradient, providing precise information about the electronic environment at the metal center. tandfonline.com

Interactive Table: ⁶³Cu Nuclear Quadrupole Resonance (NQR) Data for this compound Monohydrate at 20 K

| Parameter | Value | Description | Reference |

| e²Qq/h | 117 ± 2 MHz | Nuclear quadrupole coupling constant | tandfonline.com |

| η | 2.8 ± 0.1 % | Asymmetry parameter of the electric field gradient | tandfonline.com |

In the broader context of organometallic chemistry, ¹H and ¹³C NMR are routinely used to characterize the organic ligands in complexes synthesized from or with this compound. rsc.orgmdpi.com While the paramagnetic nature of Cu(II) complicates direct analysis of the resulting copper complex, NMR is crucial for confirming the structure of any organic products formed in reactions where this compound is used as a catalyst or reagent. rsc.org

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), refers to the features at and just above the absorption edge. It is highly sensitive to the oxidation state and coordination chemistry (e.g., geometry and ligand type) of the absorbing atom. rsc.org

Detailed Research Findings: For this compound, Cu K-edge (1s electron excitation) and L-edge (2p electron excitation) XANES spectra are used to characterize the Cu oxidation state and coordination environment. nih.govnih.gov The energy and features of the absorption edge can reliably distinguish between Cu(0), Cu(I), and Cu(II) states. nih.govoup.com The Cu K-edge XANES spectrum of solid this compound displays a characteristic weak pre-edge peak corresponding to the formally forbidden 1s → 3d transition, and a main rising edge with features related to 1s → 4p transitions, which are sensitive to the ligand environment. researchgate.netias.ac.in

A significant challenge in analyzing copper(II) compounds, including the acetate, with this technique is the potential for photoreduction. nih.gov High-intensity synchrotron X-ray sources can induce the reduction of Cu(II) to Cu(I), altering the very chemical species being measured. Research has shown that this photoreduction in this compound involves the initial breakup of the Cu-Cu bond in the dimer. nih.gov

XANES has been applied to study the chemical form of copper in various systems. For example, in studies of supported catalysts prepared from this compound, XANES was used to track the structural changes of the copper species during chemical reactions. rsc.org It has also been used in food and environmental science, where the spectrum of this compound serves as a model compound to help identify the speciation of copper coordinated to carboxylate groups in complex samples. nih.govoup.com

Interactive Table: Key Features in the Cu K-edge XANES Spectrum of this compound

| Feature | Approximate Energy (eV) | Assignment | Reference |

| Pre-edge peak (A) | ~8979 eV | 1s → 3d transition | researchgate.net |

| Shoulder (B) | ~8986 eV | 1s → 4p transition + ligand-to-metal charge transfer (shakedown) | researchgate.net |

| Shoulder (C) | ~8994 eV | Multiple scattering feature | researchgate.net |

| White Line (D) | ~8999 eV | 1s → 4p transition | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique. It provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. aip.org

Detailed Research Findings: In the study of this compound, XPS is primarily used to determine the oxidation state of copper. The Cu 2p region of the XPS spectrum is diagnostic. For copper in the +2 oxidation state (Cu(II)), the spectrum exhibits two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, accompanied by strong, characteristic satellite features ("shake-up" satellites) at higher binding energies. acs.orgmst.edu These satellites arise from a ligand-to-metal charge transfer event that occurs simultaneously with the photoemission process in open-shell (d⁹) Cu(II) systems. The absence of these shake-up satellites is a clear indicator of Cu(I) (d¹⁰) or Cu(0) species.

Research has reported the binding energy for the Cu 2p₃/₂ peak in this compound to be approximately 934.0–934.5 eV. acs.orgresearchgate.net XPS has been instrumental in studying the surface chemistry of materials synthesized using this compound. For instance, it has been used to analyze Cu/SiO₂ catalysts, where this compound was the precursor. acs.orgmst.edu These studies noted that the X-ray beam used in XPS analysis can itself cause the reduction of Cu(II) to Cu(I), particularly for smaller nanoparticles, a phenomenon that must be considered during data interpretation. acs.org The technique is also commonly used to confirm the presence and oxidation state of copper in metal-organic frameworks (MOFs) like HKUST-1 that are synthesized using a this compound precursor. ikifp.edu.pl

Interactive Table: XPS Binding Energies for this compound

| Spectral Region | Peak | Approximate Binding Energy (eV) | Key Feature | Reference |

| Cu 2p | Cu 2p₃/₂ | 934.0 - 934.5 | Main Cu(II) peak | acs.orgresearchgate.net |

| Cu 2p | Cu 2p₁/₂ | ~954 | Main Cu(II) peak | researchgate.net |

| Cu 2p | Shake-up Satellites | 938 - 946 | Diagnostic for Cu(II) (d⁹ configuration) | acs.orgmst.edu |

| C 1s | C-C/C-H | ~285.0 | From acetate methyl group | aip.org |

| C 1s | O-C=O | ~289.0 | From acetate carboxylate group | aip.org |

| O 1s | O=C-O | ~532.0 | From acetate carboxylate group | ikifp.edu.pl |

Mass Spectrometry Techniques (ESI-MS, LC-MS) for Speciation and Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, elucidate their structure, and quantify their abundance. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules, making it suitable for studying coordination complexes. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of HPLC with the detection power of MS. analis.com.mylcms.cz

Detailed Research Findings: ESI-MS has been used to probe the speciation of this compound in various solvents. These studies have revealed that in non-aqueous organic solvents, this compound has a strong tendency to aggregate, forming extensive clusters with general formulas like [Cuₙ(OAc)₂ₙ₋₁]⁺. researchgate.net The technique is also routinely used to confirm the molecular weight of new peptide-copper complexes or other coordination compounds synthesized using this compound. analis.com.my

LC-MS is frequently applied in the analysis of reaction mixtures where this compound is used as a reagent or catalyst, allowing for the separation and identification of various products and intermediates. analis.com.my In biochemical applications, LC-MS has been used to study peptides and their interactions with copper, sometimes involving the post-column addition of a this compound solution to promote complex formation prior to entering the mass spectrometer. nih.gov

Computational Chemistry and Theoretical Investigations of Copper Ii Acetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes, including copper(II) acetate (B1210297). It offers a balance between accuracy and computational cost, enabling detailed investigations into the electronic and geometric properties of the molecule.

DFT calculations have been crucial in understanding the electronic structure of the dimeric copper(II) acetate monohydrate, [Cu₂(μ-OAc)₄(H₂O)₂], which features a characteristic paddle-wheel structure. A key area of investigation has been the nature of the interaction between the two copper(II) centers. While early theories proposed a direct delta (δ) bond between the Cu 3dₓ²-y² orbitals, DFT studies have provided a more nuanced picture. researchgate.net Calculations indicate that a direct overlap of these orbitals is not significant. researchgate.net Instead, the primary mechanism for the strong antiferromagnetic coupling observed experimentally is a super-exchange interaction mediated through the bridging acetate ligands. researchgate.netresearchgate.net

The highest occupied molecular orbital (HOMO) in the unrestricted Kohn-Sham (UKS) calculations highlights the importance of this super-exchange pathway. researchgate.net The spin correlation and polarization are shown to extend through the acetate groups, which couple the two Cu 3dₓ²-y² orbitals. researchgate.net This model successfully explains the magnetic properties without invoking a direct metal-metal bond. researchgate.net Furthermore, DFT calculations on various copper(II) complexes have shown that the description of bonding and the distribution of the unpaired electron are highly dependent on the specific functional used, particularly the amount of Hartree-Fock exchange included. scirp.org For the this compound paddle-wheel complex, which consists of two Cu(II) centers with d⁹ electronic configurations, the ground state is an antiferromagnetic open-shell singlet. acs.org

DFT is widely used to predict and refine the geometries of molecules and crystalline structures. For this compound and its derivatives, geometry optimization provides valuable information on bond lengths, bond angles, and coordination environments, which can be compared with experimental data from X-ray crystallography.

In studies of dinuclear copper(II) complexes with mixed acetate and methacrylate (B99206) ligands, DFT calculations at the B3LYP/6-311+G(d,p)/LanL2DZ level have been used to obtain optimized geometric parameters in the triplet state. rsc.org These calculations support distorted square pyramidal geometries for the five-coordinated copper centers. rsc.org Similarly, for new copper(II) Schiff base complexes derived from this compound, DFT calculations (B3LYP/6-311G+(d,p)) have proposed distorted square-planar geometries. rsc.org In these models, the acetate group was found to coordinate in a monodentate fashion. rsc.org

A significant application of geometry optimization has been the study of the dimeric this compound monohydrate. Broken symmetry DFT calculations have successfully reproduced the experimentally known Cu-Cu distance of 2.617 Å, with calculated values around 2.619 Å. colab.ws These calculations also predict the Cu-Cu distance in the anhydrous form to be shorter, at approximately 2.480 Å. colab.ws Bader's Atoms in Molecules (AIM) theory, when applied to the calculated electron density, has shown the presence of a bond critical point between the two copper atoms, suggesting a chemical bond exists, which is characterized as covalent based on the Laplacian of the electron density. colab.ws

Table 1: Selected Optimized Geometric Parameters for this compound Complexes from DFT Calculations

| Complex System | Method/Basis Set | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |

|---|---|---|---|---|---|

| [Cu₂(μ-OAc)₄(H₂O)₂] | BS-DFT/LACVP(Cu)/6-311G++**(rest) | Cu-Cu distance | 2.619 | 2.617 | colab.ws |

| Anhydrous [Cu₂(μ-OAc)₄] | BS-DFT/LACVP(Cu)/6-311G++**(rest) | Cu-Cu distance | 2.480 | N/A | colab.ws |

| [Cu(HL)(CH₃COO)] (Schiff Base Complex) | DFT/B3LYP/6-311G+(d,p) | Cu-O (acetate) | 1.93 (±0.01) | N/A | rsc.org |

| [Cu₂(234-tmbz)₄(CH₃OH)₂] | N/A | Cu-Cu distance | N/A | 2.6009(7) | mdpi.com |

Note: "N/A" indicates that the data was not available or not applicable in the cited source. "HL" refers to a N-salicyl-β-amino alcohol Schiff base ligand.

Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra, providing insights into the nature of electronic transitions. For this compound monohydrate, TD-DFT calculations have been used to assign the bands observed in its UV-Vis spectrum. researchgate.net Early interpretations attributed the visible band (~700 nm) to d-d transitions. However, TD-DFT calculations revealed that both the weak visible band and a stronger UV band arise from configuration interactions between σ-σ* transitions associated with the Cu-O bonds. researchgate.net The calculated transition energies show good agreement with experimental peak positions, although the results can be sensitive to the optimized geometry and the basis set used. researchgate.net

DFT calculations are also employed to predict other spectroscopic parameters, such as those for Electron Paramagnetic Resonance (EPR) spectroscopy. scirp.org For various copper(II) complexes, methods like LF-DFT (Ligand Field DFT) and spectroscopically oriented CI (SORCI) can yield accurate spectroscopic parameters. scirp.org The accuracy, however, depends on the choice of method, which in turn is influenced by the type of ligands and the geometry of the copper chromophore. scirp.org

Optimization of Molecular and Crystal Geometries

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into processes like solvation, conformational changes, and transport properties. While large-scale MD simulations focusing exclusively on simple this compound solutions are not widely reported, the technique has been applied to understand its interactions in more complex systems and related environments.

For instance, MD simulations have been used to investigate the interactions between Cu²⁺ ions and polymers like carboxymethyl cellulose (B213188) (CMC) in the presence of clay surfaces, where copper acetate might be a source of the ions. osti.gov These simulations can elucidate the degradation mechanism of materials in the presence of aggressive Cu²⁺ concentrations. osti.gov Ab initio MD simulations have also been used to study the dimerization of Cu(II) ions on silica (B1680970) surfaces, revealing that the tendency to form hydroxide-bridged dimers is stronger on the surface than in bulk water. pnas.org

Reactive force fields (ReaxFF), a type of classical MD that can model chemical reactions, have been used to study the surface chemistry of copper precursors like copper(II) acetylacetonate, which is structurally related to the acetate. rsc.org These simulations can model bond breaking and formation during processes like atomic layer deposition. rsc.org Similarly, ab initio MD has been used to study the electrochemical reduction of CO on copper surfaces, where acetate is a potential product. cas.cz

Classical MD simulations have also been performed on aqueous solutions of magnesium acetate to investigate ion pairing and interfacial structure, providing a model for the behavior of divalent metal acetates in solution. scielo.br These studies show a strong tendency for ion pair and cluster formation, a behavior that would be expected to influence the solution chemistry of this compound as well. scielo.br

Theoretical Approaches to Reaction Mechanisms and Pathways

DFT calculations are a primary tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms involving this compound as a catalyst or reagent.

One example is the this compound-promoted oxidative cyclization of N-tosyl-o-allylanilines. cas.cz Theoretical studies can help differentiate between possible mechanistic pathways. One proposed mechanism involves a one-electron oxidation of the nitrogen atom, followed by an intramolecular ring closure. cas.cz An alternative pathway could involve the formation of a nitrogen-copper(II) bond, followed by intramolecular migratory insertion. cas.cz The regioselectivity observed in experiments can be rationalized by the radical character predicted in certain steps of the reaction. cas.cz

In the copper-catalyzed Eglinton oxidative homocoupling of terminal alkynes, DFT calculations using phenylacetylene (B144264) as a model substrate have been performed. colab.ws These studies suggest that the reaction does not proceed through the formation of free alkynyl radicals, as was classically proposed. Instead, the mechanism involves the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination. colab.ws The calculations demonstrated that the coordination of the alkyne to the copper center increases the acidity of the terminal C-H bond, facilitating its deprotonation by the acetate ligand, which is the rate-limiting step. colab.ws

Speciation Modeling in Solution and Gas Phase

The behavior of this compound in solution and the gas phase is complex due to its tendency to form various aggregated species. Computational modeling, often combined with mass spectrometry, is essential for identifying these species and understanding their stability.

In organic solvents, where it is often used as a catalyst, this compound shows a significant degree of aggregation, unlike in dilute aqueous solutions where it largely dissociates. acs.org Electrospray ionization mass spectrometry (ESI-MS) studies have revealed the extensive formation of copper acetate cluster ions in organic solvents like methanol (B129727). acs.org These clusters often have the general composition [Cuₙ(OAc)₂ₙ₋₁]⁺ and [Cuₙ(OAc)₂ₙ₊₁]⁻. acs.org The presence of even small amounts of water can efficiently suppress the formation of these larger clusters, highlighting the critical role of the solvent environment. acs.org

DFT calculations complement these experimental findings by predicting the stability and structure of such polynuclear species. For example, in studies of Cu(II) complexes with phenolic oximes, DFT calculations suggested that trinuclear complexes containing a {Cu₃-μ₃-O}⁴⁺ or {Cu₃-μ₃-OH}⁵⁺ core are particularly stable. ESI-MS can be used to monitor the solution speciation, for instance, by observing the relative concentrations of different complexes as a function of the this compound concentration. These combined experimental and theoretical approaches provide a detailed picture of the chemical equilibria at play.

Table 2: Examples of Copper Acetate Cluster Ions Observed by ESI-MS in Organic Solvents

| Ion Composition | Phase/Solvent | Technique | Reference |

|---|---|---|---|

| [Cu₂(OAc)₃]⁺ | Methanol | ESI-MS | acs.org |

| [Cu₃(OAc)₅]⁺ | Methanol | ESI-MS | acs.org |

| [Cu₄(OAc)₇]⁺ | Methanol | ESI-MS | acs.org |

| [Cu(OAc)(CH₃OH)ₙ]⁺ | Methanol | ESI-MS | acs.org |

| [Cu₃O(L)₃]⁻ | Acetonitrile | ESI-MS |

Note: "OAc" refers to the acetate ligand (CH₃COO⁻). "L" refers to a doubly deprotonated phenolic oxime ligand.

Semi-Empirical Calculations for Ligand Interactions

Semi-empirical quantum mechanical methods offer a computationally efficient approach to studying the electronic structure and geometric properties of large molecular systems, such as this compound and its adducts with various ligands. These methods, including PM3 (Parameterization Method 3), AM1 (Austin Model 1), and ZINDO (Zerner's Intermediate Neglect of Differential Overlap), utilize approximations and parameters derived from experimental data to simplify the complex calculations of ab initio methods. This allows for the investigation of ligand interaction energies, optimized geometries, and electronic spectra of this compound complexes.

Research Findings

Semi-empirical calculations have been instrumental in providing insights into the nature of ligand interactions with this compound. Studies have demonstrated that methods like PM3 can effectively predict the geometric parameters of copper(II) complexes, often showing good agreement with experimental data obtained from X-ray crystallography. scholarsresearchlibrary.comiosrjournals.org For instance, in studies of copper(II) complexes with bidentate ligands, the calculated bond lengths and angles from PM3 were found to be in good agreement with experimental values, validating the use of this method for predicting the structures of such compounds. scholarsresearchlibrary.com